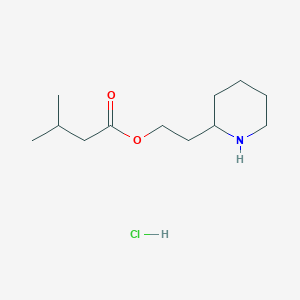

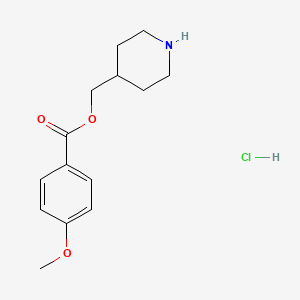

2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride” is C12H24ClNO2 . Its average mass is 249.777 Da and its monoisotopic mass is 249.149551 Da .Applications De Recherche Scientifique

Drug Design and Synthesis

Piperidine derivatives, including 2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride, are crucial in the design and synthesis of new pharmaceuticals. They serve as key building blocks due to their structural versatility and presence in many bioactive compounds . Researchers utilize these derivatives to develop drugs with potential therapeutic applications in treating a wide range of diseases.

Biological Activity Modulation

These compounds are studied for their ability to modulate biological activity. They can interact with various biological targets, such as enzymes and receptors, which makes them valuable in the discovery of new drugs with specific pharmacological effects .

Chemical Biology Probes

In chemical biology, piperidine derivatives are used as probes to study biological systems. They help in understanding the interaction between small molecules and biological macromolecules, providing insights into the underlying mechanisms of disease .

Neuropharmacology

Due to the piperidine moiety’s prevalence in neuroactive substances, this compound is researched for its potential neuropharmacological effects. It could lead to the development of treatments for neurological disorders .

Agrochemical Development

The structural features of piperidine derivatives make them candidates for developing new agrochemicals. Their potential applications include pesticides, herbicides, and fungicides, contributing to agricultural productivity and pest management .

Material Science

In material science, these compounds can be used to synthesize novel materials with unique properties. They might be incorporated into polymers or used to create organic semiconductors, impacting electronics and nanotechnology .

Catalysis

Piperidine derivatives can act as catalysts or catalyst modifiers in various chemical reactions. Their inclusion in catalytic systems can enhance reaction efficiency, selectivity, and yield .

Analytical Chemistry

These compounds are also relevant in analytical chemistry, where they may be used as standards or reagents in chromatographic techniques and mass spectrometry, aiding in the identification and quantification of substances .

Propriétés

IUPAC Name |

2-piperidin-2-ylethyl 3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-10(2)9-12(14)15-8-6-11-5-3-4-7-13-11;/h10-11,13H,3-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMIUFWBVAISRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate](/img/structure/B1397293.png)

![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)

![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)

![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)

![2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397312.png)

![3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397313.png)

![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)

![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)